5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)-

Description

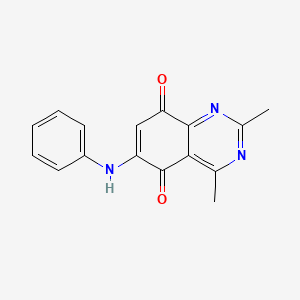

5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)- is a quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The compound features two ketone groups at positions 5 and 8, a phenylamino substituent at position 6, and methyl groups at positions 2 and 4 (Figure 1). Quinazolinediones are a subclass of quinazolines, known for diverse biological activities, including kinase inhibition and antimicrobial properties . The methyl and phenylamino substituents likely enhance lipophilicity and modulate electronic properties, influencing binding affinity and metabolic stability.

Structure

3D Structure

Properties

CAS No. |

61416-89-5 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

6-anilino-2,4-dimethylquinazoline-5,8-dione |

InChI |

InChI=1S/C16H13N3O2/c1-9-14-15(18-10(2)17-9)13(20)8-12(16(14)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3 |

InChI Key |

BGTMUKDENKBJIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)C)C(=O)C=C(C2=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Regioselectivity Control

Purification Strategies

-

Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted aniline.

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the target compound (>95% purity).

Analytical Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

-

Melting Point : 278–279°C (decomposition).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Functionalization | High regiocontrol, >70% yields | Multi-step, time-intensive (48+ hrs) |

| One-Pot Synthesis | Rapid (6–8 hrs), atom-economical | Lower yields (55–60%) |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinazoline N-oxides, amines, and substituted quinazoline derivatives, which can have varied biological activities .

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of quinazoline compounds exhibit a broad spectrum of pharmacological effects, including:

- Anticancer Activity : Quinazoline derivatives have been studied for their potential as anticancer agents. For instance, certain derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation .

- Antibacterial Properties : Some studies have demonstrated that quinazoline derivatives possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Inhibition zone values and minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. Research shows that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the synthesis of quinazoline derivatives that act as EGFR inhibitors, with some compounds exhibiting IC50 values as low as 0.005 µM against cancer cell lines such as A431 and HCC827. These findings suggest significant potential for developing targeted cancer therapies .

- Antibacterial Studies : Another investigation reported that specific quinazoline derivatives demonstrated effective inhibition against Candida albicans, outperforming standard drugs like ampicillin in some cases. The compounds exhibited inhibition zones ranging from 10 to 13 mm .

- Anti-inflammatory Research : In vivo studies have shown that certain quinazoline derivatives significantly reduced edema in animal models, indicating their potential utility in treating inflammatory conditions .

Comparative Analysis of Related Compounds

To understand the unique properties of 5,8-quinazolinedione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino) | Ethyl group at position 2 | Different solubility profile |

| 6-Arylaminoquinazolinones | Arylamino substitutions at various positions | Enhanced antibacterial activity |

| Sulfonamide-modified Quinazolines | Sulfonamide functional groups | Potential anti-inflammatory effects |

This table illustrates how variations in substituents influence biological activities and applications across different quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

a. 5,8-Quinazolinedione, 6-(phenylamino)- (Unsubstituted Core)

- Structural Differences : Lacks methyl groups at positions 2 and 4.

- Physicochemical Impact : The absence of methyl groups reduces steric hindrance and lipophilicity (predicted LogP ~2.0 vs. ~2.5–3.0 for the methylated analogue).

- Activity Implications : Methyl groups in the target compound may improve membrane permeability or target selectivity due to enhanced hydrophobic interactions .

b. 2,4-Dichloro-5,8-quinazolinedione

- Structural Differences : Chlorine atoms replace methyl groups at positions 2 and 4.

- Physicochemical Impact: Chlorine increases molecular weight (MW ~287 vs.

- Activity Implications : Chlorinated derivatives often exhibit stronger electrophilic character, useful in covalent inhibitor design.

Heterocyclic Analogues: Quinolinediones

a. LY83583 (6-(Phenylamino)-5,8-quinolinedione)

- Core Structure: Contains a quinoline backbone (one nitrogen) instead of quinazoline (two nitrogens) .

- Activity : LY83583 is a guanylate cyclase inhibitor, demonstrating vasodilatory effects . The quinazoline core in the target compound may confer distinct target interactions due to additional nitrogen atoms.

b. 6-Anilinoquinoline-5,8-quinone

- Structural Differences: Quinone moiety replaces the dione structure.

- Impact : Increased redox activity, making it prone to participate in electron-transfer reactions, unlike the more stable dione system in the target compound .

Data Tables

Table 1: Physicochemical Comparison

*Estimated based on structural analogs.

Table 2: Pharmacological Activity Comparison

Research Findings and Implications

- Activity Gaps : While LY83583’s guanylate cyclase activity is well-documented , the target compound’s pharmacological profile remains unexplored. Methyl groups could shift selectivity toward kinases or epigenetic targets common in quinazolines.

- Stability: Quinazolinediones are generally more stable than quinones, suggesting advantages in drug development .

Q & A

Q. How do researchers integrate process control in large-scale synthesis without compromising purity?

- Answer: Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring. Membrane separation (nanofiltration) removes impurities while retaining product. Response Surface Methodology (RSM) optimizes parameters like temperature and pressure .

Future Directions

Q. What emerging technologies could revolutionize research on quinazolinedione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.